Cas no 850567-40-7 (3-(Diisopropylcarbamoyl)phenylboronic acid)

3-(Diisopropylcarbamoyl)phenylboronic acid structure
850567-40-7 structure
Nombre del producto:3-(Diisopropylcarbamoyl)phenylboronic acid
Número CAS:850567-40-7
MF:C13H20BNO3
Megavatios:249.113803863525
MDL:MFCD06659890
CID:719834
PubChem ID:44119406

3-(Diisopropylcarbamoyl)phenylboronic acid Propiedades químicas y físicas

Nombre e identificación

    • (3-(Diisopropylcarbamoyl)phenyl)boronic acid
    • 3-(Diisopropylcarbamoyl)benzeneboronic acid
    • [3-[di(propan-2-yl)carbamoyl]phenyl]boronic acid
    • 3-(Diisopropylcarbamoyl)phenylboronic acid
    • Boronic acid,B-[3-[[bis(1-methylethyl)amino]carbonyl]phenyl]-
    • B-[3-[[Bis(1-methylethyl)amino]carbonyl]phenyl]boronic acid (ACI)
    • Boronic acid, [3-[[bis(1-methylethyl)amino]carbonyl]phenyl]- (9CI)
    • [3-(Diisopropylcarbamoyl)phenyl]boronic acid
    • SCHEMBL12538313
    • AB26564
    • 850567-40-7
    • 3-(N,N-Diisopropylaminocarbonyl)benzeneboronic acid
    • AKOS015838399
    • CS-0061036
    • PS-9549
    • BP-10164
    • 3-(N,N-diisopropylaminocarbonyl)benzeneboronic acid, AldrichCPR
    • W17636
    • (3-(Diisopropylcarbamoyl)phenyl)boronicacid
    • DTXSID30657208
    • {3-[Di(propan-2-yl)carbamoyl]phenyl}boronic acid
    • MFCD06659890
    • MDL: MFCD06659890
    • Renchi: 1S/C13H20BNO3/c1-9(2)15(10(3)4)13(16)11-6-5-7-12(8-11)14(17)18/h5-10,17-18H,1-4H3
    • Clave inchi: WNUHFLVEXCGDIK-UHFFFAOYSA-N
    • Sonrisas: O=C(N(C(C)C)C(C)C)C1C=C(B(O)O)C=CC=1

Atributos calculados

  • Calidad precisa: 249.15400
  • Masa isotópica única: 249.154
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 5
  • Complejidad: 273
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 60.8A^2

Propiedades experimentales

  • Denso: 1.1
  • Punto de fusión: 170-174
  • Punto de ebullición: 441.2°C at 760 mmHg
  • Punto de inflamación: 220.6°C
  • índice de refracción: 1.527
  • PSA: 60.77000
  • Logp: 0.62540
  • Sensibilidad: Moisture Sensitive

3-(Diisopropylcarbamoyl)phenylboronic acid Información de Seguridad

  • Instrucciones de peligro: Irritant
  • Código de categoría de peligro: 36
  • Instrucciones de Seguridad: 26
  • Señalización de mercancías peligrosas: Xi

3-(Diisopropylcarbamoyl)phenylboronic acid Datos Aduaneros

  • Código HS:2931900090
  • Datos Aduaneros:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

3-(Diisopropylcarbamoyl)phenylboronic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
D767306-5g
(3-(Diisopropylcarbamoyl)phenyl)boronic acid
850567-40-7 95%
5g
$180 2024-06-07
Apollo Scientific
OR4096-500mg
3-(N,N-Diisopropylaminocarbonyl)benzeneboronic acid
850567-40-7 98%
500mg
£15.00 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1131676-1g
(3-(Diisopropylcarbamoyl)phenyl)boronic acid
850567-40-7 97%
1g
¥259.00 2024-07-28
TRC
D493473-100mg
3-(Diisopropylcarbamoyl)phenylboronic acid
850567-40-7
100mg
$64.00 2023-05-18
TRC
D493473-250mg
3-(Diisopropylcarbamoyl)phenylboronic acid
850567-40-7
250mg
$98.00 2023-05-18
TRC
D493473-1g
3-(Diisopropylcarbamoyl)phenylboronic acid
850567-40-7
1g
$207.00 2023-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1131676-100mg
(3-(Diisopropylcarbamoyl)phenyl)boronic acid
850567-40-7 97%
100mg
¥45.00 2024-07-28
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H52439-250mg
3-(Diisopropylcarbamoyl)benzeneboronic acid, 98%
850567-40-7 98%
250mg
¥1223.00 2023-02-25
abcr
AB246190-5g
3-(N,N-Diisopropylaminocarbonyl)benzeneboronic acid, 98%; .
850567-40-7 98%
5g
€518.00 2025-02-21
eNovation Chemicals LLC
D767306-250mg
(3-(Diisopropylcarbamoyl)phenyl)boronic acid
850567-40-7 95%
250mg
$55 2025-02-20

3-(Diisopropylcarbamoyl)phenylboronic acid Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  2 - 4 h, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; 1 h, rt
3.1 Reagents: Chloro(1-methylethyl)magnesium ,  Bis(dimethylaminoethyl) ether Solvents: Tetrahydrofuran ;  20 min, 15 °C
3.2 10 min, 22 - 25 °C
3.3 Reagents: Trimethyl borate ;  0 °C
3.4 Reagents: Hydrochloric acid Solvents: Water
Referencia
Cu-Catalyzed Intermolecular γ-Site C-H Amination of Cyclohexenone Derivatives: The Benefit of Bifunctional Ligands
Zhao, Xin; et al, ACS Catalysis, 2022, 12(3), 1732-1741

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  2 - 4 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; 1 h, rt
2.1 Reagents: Chloro(1-methylethyl)magnesium ,  Bis(dimethylaminoethyl) ether Solvents: Tetrahydrofuran ;  20 min, 15 °C
2.2 10 min, 22 - 25 °C
2.3 Reagents: Trimethyl borate ;  0 °C
2.4 Reagents: Hydrochloric acid Solvents: Water
Referencia
Cu-Catalyzed Intermolecular γ-Site C-H Amination of Cyclohexenone Derivatives: The Benefit of Bifunctional Ligands
Zhao, Xin; et al, ACS Catalysis, 2022, 12(3), 1732-1741

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; 1 h, rt
2.1 Reagents: Chloro(1-methylethyl)magnesium ,  Bis(dimethylaminoethyl) ether Solvents: Tetrahydrofuran ;  20 min, 15 °C
2.2 10 min, 22 - 25 °C
2.3 Reagents: Trimethyl borate ;  0 °C
2.4 Reagents: Hydrochloric acid Solvents: Water
Referencia
Cu-Catalyzed Intermolecular γ-Site C-H Amination of Cyclohexenone Derivatives: The Benefit of Bifunctional Ligands
Zhao, Xin; et al, ACS Catalysis, 2022, 12(3), 1732-1741

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Chloro(1-methylethyl)magnesium ,  Bis(dimethylaminoethyl) ether Solvents: Tetrahydrofuran ;  20 min, 15 °C
1.2 10 min, 22 - 25 °C
1.3 Reagents: Trimethyl borate ;  0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
Referencia
Cu-Catalyzed Intermolecular γ-Site C-H Amination of Cyclohexenone Derivatives: The Benefit of Bifunctional Ligands
Zhao, Xin; et al, ACS Catalysis, 2022, 12(3), 1732-1741

3-(Diisopropylcarbamoyl)phenylboronic acid Raw materials

3-(Diisopropylcarbamoyl)phenylboronic acid Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:850567-40-7)3-(Diisopropylcarbamoyl)phenylboronic acid
A863774
Pureza:99%
Cantidad:25g
Precio ($):501.0